molecular formula C16H22ClF3N2O B13751891 Acetamide, N-methyl-N-(4-piperidinophenethyl)-2,2,2-trifluoro-, hydrochloride CAS No. 38591-48-9

Acetamide, N-methyl-N-(4-piperidinophenethyl)-2,2,2-trifluoro-, hydrochloride

Cat. No.: B13751891
CAS No.: 38591-48-9
M. Wt: 350.80 g/mol
InChI Key: VIGZXRKJOLOIEY-UHFFFAOYSA-N
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Description

Acetamide, N-methyl-N-(4-piperidinophenethyl)-2,2,2-trifluoro-, hydrochloride is a synthetic compound that belongs to the class of acetamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-methyl-N-(4-piperidinophenethyl)-2,2,2-trifluoro-, hydrochloride typically involves multiple steps, including the formation of the piperidine ring, the introduction of the phenethyl group, and the incorporation of the trifluoromethyl group. Common reagents used in these reactions include piperidine, phenethyl bromide, and trifluoroacetic acid. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and the reactions are typically carried out under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process would likely include steps such as the purification of intermediates, the use of catalysts to increase reaction efficiency, and the implementation of quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-methyl-N-(4-piperidinophenethyl)-2,2,2-trifluoro-, hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of secondary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as sodium azide or potassium cyanide can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines.

Scientific Research Applications

Acetamide, N-methyl-N-(4-piperidinophenethyl)-2,2,2-trifluoro-, hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with receptors and enzymes.

    Medicine: Investigated for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.

    Industry: Utilized in the development of new materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of Acetamide, N-methyl-N-(4-piperidinophenethyl)-2,2,2-trifluoro-, hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Acetamide, N-methyl-N-(4-piperidinophenethyl)-2,2,2-trifluoro-: Lacks the hydrochloride group.

    Acetamide, N-methyl-N-(4-piperidinophenethyl)-2,2,2-trifluoro-, bromide: Contains a bromide group instead of hydrochloride.

    Acetamide, N-methyl-N-(4-piperidinophenethyl)-2,2,2-trifluoro-, sulfate: Contains a sulfate group instead of hydrochloride.

Uniqueness

The presence of the hydrochloride group in Acetamide, N-methyl-N-(4-piperidinophenethyl)-2,2,2-trifluoro-, hydrochloride may confer unique properties, such as increased solubility in water or enhanced stability. These characteristics can make it more suitable for certain applications compared to its analogs.

Properties

CAS No.

38591-48-9

Molecular Formula

C16H22ClF3N2O

Molecular Weight

350.80 g/mol

IUPAC Name

2,2,2-trifluoro-N-methyl-N-[2-(4-piperidin-1-ium-1-ylphenyl)ethyl]acetamide;chloride

InChI

InChI=1S/C16H21F3N2O.ClH/c1-20(15(22)16(17,18)19)12-9-13-5-7-14(8-6-13)21-10-3-2-4-11-21;/h5-8H,2-4,9-12H2,1H3;1H

InChI Key

VIGZXRKJOLOIEY-UHFFFAOYSA-N

Canonical SMILES

CN(CCC1=CC=C(C=C1)[NH+]2CCCCC2)C(=O)C(F)(F)F.[Cl-]

Origin of Product

United States

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